1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H25BrCl2F2N2O3 and its molecular weight is 530.23. The purity is usually 95%.
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Scientific Research Applications
Molecular and Chemical Analysis
A study delved into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, illustrating the significance of specific molecular groups in the reaction mechanism and the impact of different acid systems on the mechanism. The research emphasized the importance of the γ-hydroxymethyl group in the compound's behavior during acidolysis, revealing a complex interaction between molecular structure and chemical reactivity (Yokoyama, 2015).
Synthesis and Derivatives
A comprehensive literature review on 1,2-oxazines and related compounds, including synthesis methods, highlights their importance as electrophiles and their diverse applications in chiral synthesis and reactions. This suggests the potential utility of the compound's derivatives in various chemical syntheses and pharmaceutical applications (Sainsbury, 1991).
Pharmaceutical Applications
Several studies have shed light on the therapeutic potential of piperazine derivatives, including 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride. These compounds have been identified for their roles in CNS activity, indicating their possible use in treating depression, psychosis, or anxiety. The extensive metabolism and transformation of these compounds into metabolites with a variety of effects on neurotransmitter receptors highlight their significant role in pharmaceutical applications (Caccia, 2007).
In addition, recent patents have demonstrated the versatility of the piperazine moiety in drug design, signifying the adaptability and broad therapeutic potential of these compounds. The modification of substituents on the piperazine ring has been shown to markedly affect the pharmacokinetic and pharmacodynamic properties of the molecules, further emphasizing their significance in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).
Role in Binding and Recognition
Piperazine derivatives play a critical role in the binding and recognition processes within biological systems. For instance, their contributions to the potency and selectivity of binding affinity at D2-like receptors, essential in antipsychotic agents, have been reviewed. This points to the crucial role of such compounds in modulating receptor interactions and their potential applications in neurological and psychiatric disorders (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrF2N2O3.2ClH/c1-27-19-5-3-2-4-18(19)25-8-6-24(7-9-25)12-15(26)13-28-20-16(22)10-14(21)11-17(20)23;;/h2-5,10-11,15,26H,6-9,12-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAYQKYPYYGRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=C(C=C(C=C3F)Br)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrCl2F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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